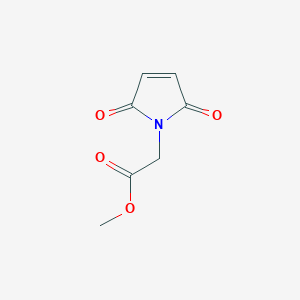
3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Übersicht
Beschreibung
The compound “3-(1,3-benzodioxol-5-yl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The “3-(1,3-benzodioxol-5-yl)” part suggests that a benzodioxole is attached to the pyrazole at the 3-position. Benzodioxoles are a class of organic compounds containing a benzene ring fused to a dioxole ring .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a pyrazole ring with a 1,3-benzodioxole moiety attached at the 3-position. Detailed structural characteristics such as bond lengths and angles would require experimental determination or computational modeling .Chemical Reactions Analysis
As a pyrazole derivative, this compound might be expected to undergo reactions typical of pyrazoles. These could include various substitution reactions at the pyrazole ring, depending on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, solubility in various solvents, melting point, and boiling point would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Psychotherapy
- Field : Psychopharmacology
- Application : 1,3-benzodioxol-5-yl derivatives are being studied as potential alternatives to MDMA (3,4-methylenedioxy-N-methylamphetamine) in psychotherapy, particularly for the treatment of post-traumatic stress disorder .
- Methods : The substances examined derive from the 1,3-benzodioxole, cathinone, benzofuran, aminoindane, indole, and amphetamine classes .
- Results : Several compounds from these classes are identified as potential alternatives to MDMA .
Chemical Synthesis
- Field : Organic Chemistry
- Application : The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst .
- Methods : The reaction was run continuously for 6 hours at 100 °C, showing excellent stability and selectivity .
- Results : In a short time period (30 min), the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .
Pharmaceutical Research
- Field : Pharmaceutical Chemistry
- Application : 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID is a chemical compound that is part of a collection of rare and unique chemicals used in early discovery research .
- Methods : This compound is provided to researchers for the development and testing of new pharmaceuticals .
- Results : As this compound is used in early discovery research, the results or outcomes obtained would vary depending on the specific research project .
Organic Synthesis
- Field : Organic Chemistry
- Application : Ethyl 3-(1,3-benzodioxol-5-yl)acrylate is a chemical compound that can be used in various organic synthesis processes .
- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis process .
- Results : The outcomes obtained would vary depending on the specific synthesis process .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-2-9-10(14-6-13-9)5-7(1)8-3-4-11-12-8/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPAFWMOCZGHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363128 | |
| Record name | SBB027123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-1H-pyrazole | |
CAS RN |
141791-06-2 | |
| Record name | SBB027123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)

